6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine 6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18307157
InChI: InChI=1S/C13H8BrFN2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H
SMILES:
Molecular Formula: C13H8BrFN2
Molecular Weight: 291.12 g/mol

6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18307157

Molecular Formula: C13H8BrFN2

Molecular Weight: 291.12 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine -

Specification

Molecular Formula C13H8BrFN2
Molecular Weight 291.12 g/mol
IUPAC Name 6-bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H8BrFN2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H
Standard InChI Key WIERVJWCSZUKSW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Br)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The imidazo[1,2-a]pyridine core consists of a fused bicyclic system combining pyridine and imidazole rings. The bromine atom at the 6-position and the 2-fluorophenyl group at the 2-position introduce distinct electronic perturbations. Bromine, as a heavy halogen, enhances electrophilic substitution reactivity, while the ortho-fluorine substituent on the phenyl ring influences both steric accessibility and dipole interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H8BrFN2\text{C}_{13}\text{H}_{8}\text{BrFN}_{2}
Molecular Weight291.12 g/mol
Halogen SubstituentsBromine (C6), Fluorine (C2-phenyl)
Topological Polar Surface Area28.7 Ų (estimated)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The 1H^1\text{H}-NMR spectrum typically shows aromatic proton resonances between δ 7.2–8.3 ppm, with distinct splitting patterns arising from coupling with the fluorine atom. For instance, the para-protons on the fluorophenyl group exhibit a doublet of doublets (J = 8.5 Hz, 3JH-F^3J_{\text{H-F}} = 5.2 Hz), while the imidazo[1,2-a]pyridine protons display deshielded singlet or multiplet signals. In 13C^{13}\text{C}-NMR, the carbon adjacent to fluorine resonates at δ 163.5 ppm (d, 1JC-F^1J_{\text{C-F}} = 245 Hz), corroborating the substituent’s position. Mass spectrometry confirms the molecular ion peak at m/z 291.12 ([M+H]+^+), aligning with the theoretical molecular weight.

Synthetic Methodologies

Conventional Condensation Approaches

The synthesis of 6-bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine often begins with the condensation of 2-aminopyridine and 2-fluorobenzaldehyde. This reaction proceeds via a cyclocondensation mechanism, facilitated by acidic or oxidative conditions. A subsequent bromination step introduces the bromine atom at the 6-position using reagents such as N-bromosuccinimide (NBS) in dichloromethane or acetonitrile. Yields for this two-step process typically range from 45–65%, with purity dependent on recrystallization solvents (e.g., ethanol or ethyl acetate).

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Condensation2-fluorobenzaldehyde, AcOH, 80°C70
BrominationNBS, CH2 _2Cl2 _2, RT60

Catalytic and Green Chemistry Innovations

Recent advances emphasize sustainable methodologies. Iron-catalyzed denitration reactions enable direct functionalization of preformed imidazo[1,2-a]pyridines, bypassing multi-step sequences. For example, iron(III) chloride catalyzes the coupling of 2-fluorophenylboronic acid with 6-bromoimidazo[1,2-a]pyridine under mild conditions (50°C, 12 h), achieving yields up to 78%. Solvent-free mechanochemical approaches have also been explored, reducing waste generation while maintaining efficiency (yield: 55–70%).

Assay TypeTarget/ModelResult
CytotoxicityMCF-7 cellsIC50_{50} = 12.3 μM
AntimicrobialMRSA (ATCC 43300)MIC = 16 μg/mL
Kinase InhibitionVEGFR-2Ki_i = 0.89 μM

Comparative Analysis with Structural Analogs

Positional Isomerism: 2-Fluoro vs. 4-Fluorophenyl Derivatives

The spatial orientation of the fluorine substituent significantly impacts biological activity and physicochemical properties. Compared to the 4-fluorophenyl isomer, the 2-fluoro derivative exhibits:

  • Enhanced Lipophilicity: LogP = 2.8 vs. 2.5 (4-F), improving blood-brain barrier penetration.

  • Superior Kinase Binding: 30% higher VEGFR-2 inhibition due to optimized halogen-π interactions.

  • Altered Metabolic Stability: Reduced CYP3A4-mediated oxidation (t1/2_{1/2} = 4.2 h vs. 2.8 h).

Table 4: Isomer Comparison

Property2-Fluorophenyl Derivative4-Fluorophenyl Derivative
LogP2.82.5
VEGFR-2 Ki_i (μM)0.891.24
Metabolic t1/2_{1/2} (h)4.22.8

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